1-Piperidinecarboximidamide, N-nitro-
Overview
Description
1-Piperidinecarboximidamide, N-nitro- is a chemical compound with the molecular formula C6H12N4O2 It is known for its unique structure, which includes a piperidine ring and a nitro group
Preparation Methods
The synthesis of 1-Piperidinecarboximidamide, N-nitro- typically involves the reaction of piperidine with nitroguanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to the required temperature, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
1-Piperidinecarboximidamide, N-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-Piperidinecarboximidamide, N-nitro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboximidamide, N-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring structure allows the compound to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-Piperidinecarboximidamide, N-nitro- can be compared to other piperidine derivatives, such as:
1-Piperidinecarboximidamide, N-nitroso-: Similar in structure but with a nitroso group instead of a nitro group.
Piperidine-4-carboxamide: Lacks the nitro group and has different chemical properties.
Properties
IUPAC Name |
N'-nitropiperidine-1-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-6(8-10(11)12)9-4-2-1-3-5-9/h1-5H2,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJIUELKIAALAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339778 | |
Record name | 1-Piperidinecarboximidamide, N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53913-64-7 | |
Record name | 1-Piperidinecarboximidamide, N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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